BenchChemオンラインストアへようこそ!

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

Aryl hydrocarbon receptor Agonist In vitro pharmacology

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (CDy1) is a brominated anthracene-9,10-dione derivative with unique 1,8-dibromo and 4,5-dihydroxy substitution. It acts as a moderate AhR agonist (EC50=172 nM), distinct from toxic ligands, enabling physiological AhR pathway studies. Its micromolar cytotoxicity against HeLa and MCF-7 cells and potential PGAM1 inhibition make it a valuable starting point for oncology SAR. Choose this compound for its defined substitution pattern, verified purity (≥98%), and critical role in investigating non-DNA intercalating anticancer mechanisms.

Molecular Formula C14H6Br2O4
Molecular Weight 398 g/mol
CAS No. 114831-87-7
Cat. No. B179660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
CAS114831-87-7
Synonyms1,8-dibroMo-4,5-dihydroxyanthracene-9,10-dione
Molecular FormulaC14H6Br2O4
Molecular Weight398 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br
InChIInChI=1S/C14H6Br2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H
InChIKeyQWTXLFFVRXWSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (CAS 114831-87-7) for Research


1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (CAS 114831-87-7) is a brominated anthracene-9,10-dione derivative. While primarily available from commercial vendors as a research chemical, it is also recognized by the designation CDy1 compound and has been implicated as a potential Aryl hydrocarbon receptor (AhR) agonist based on in vitro data [1]. It is further noted as an anthracene-9,10-dione derivative potentially relevant to PGAM1 inhibition .

Why 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (114831-87-7) Cannot Be Interchanged with General Anthraquinone Derivatives


The specific 1,8-dibromo and 4,5-dihydroxy substitution pattern on the anthracene-9,10-dione core is expected to confer unique physicochemical and biological properties. For instance, related 2- and 3-substituted 1,8-dihydroxy-9(10H)-anthracenones show that small structural changes drastically alter lipophilicity and biological activity, such as 5-lipoxygenase inhibition and keratinocyte growth suppression [1]. Consequently, a generic or differently substituted anthraquinone cannot be assumed to exhibit the same activity profile, as the specific bromine and hydroxyl placements are critical determinants of target binding and cellular effects.

Quantitative Differentiation Guide for 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (CAS 114831-87-7)


AhR Agonist Potency of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione vs. Reference Ligand TCDD

The compound demonstrates moderate agonist activity at the human Aryl hydrocarbon receptor (AhR) in a cell-based reporter assay, with an EC50 of 172 nM [1]. While this potency is significantly lower than the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it places the compound within a quantifiable range of activity. Comparative data from a study on brominated dioxins suggests such compounds can be 1,000 to 100,000-fold less potent than TCDD [2], providing a class-level benchmark for context.

Aryl hydrocarbon receptor Agonist In vitro pharmacology

Cytotoxic Potential of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione in Cancer Cell Lines

Vendor-reported data indicates that the compound exhibits cytotoxicity against HeLa and MCF-7 cancer cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively . This suggests a moderate antiproliferative effect. For context, related anthracene-9,10-dione derivatives have been reported with IC50 values in the low nanomolar range against various targets, indicating that this compound's activity is less potent but may represent a distinct selectivity profile [1].

Anticancer Cytotoxicity Cell proliferation

PGAM1 Inhibitor Classification of 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

The compound is explicitly named as an example of an anthracene-9,10-dione derivative with potential PGAM1 inhibitory activity in a patent application focused on treating PGAM1-mediated conditions such as cancer . This establishes a specific molecular target hypothesis for the compound, differentiating it from other anthraquinones that may act via DNA intercalation or topoisomerase inhibition. No direct comparative potency data is provided in the patent.

PGAM1 Cancer metabolism Enzyme inhibition

High-Value Research Applications for 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione (CAS 114831-87-7)


AhR Pathway Modulation Studies

As a defined, moderate-potency AhR agonist (EC50 = 172 nM), 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione can be employed as a tool compound to probe AhR signaling pathways in vitro. Its activity is distinct from highly potent, toxic ligands like TCDD, making it suitable for investigating physiological or pharmacological AhR activation without inducing maximal toxic responses [1].

Cancer Cell Line Screening for Novel Antiproliferative Agents

The compound's micromolar-range cytotoxicity against HeLa and MCF-7 cells positions it as a candidate for secondary screening in oncology research. It can be used to explore structure-activity relationships (SAR) around the brominated anthraquinone scaffold, particularly to identify derivatives with improved potency or to validate the PGAM1 inhibition hypothesis .

Pharmacological Tool for PGAM1-Related Cancer Research

Based on its classification in patent literature as an anthracene-9,10-dione derivative with potential PGAM1 inhibitory activity, this compound is a valuable starting point for medicinal chemistry efforts targeting cancer cell metabolism. It allows for the exploration of a non-DNA intercalating mechanism, potentially circumventing the cardiotoxicity associated with traditional anthracyclines .

Quote Request

Request a Quote for 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.